molecular formula C11H16BFO3 B8571026 (5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid

(5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid

Cat. No.: B8571026
M. Wt: 226.05 g/mol
InChI Key: OECDSIIZHAFYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with tert-butyl, fluoro, and methoxy groups. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Uniqueness: (5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid is unique due to the combination of tert-butyl, fluoro, and methoxy substituents, which impart specific electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C11H16BFO3

Molecular Weight

226.05 g/mol

IUPAC Name

(5-tert-butyl-4-fluoro-2-methoxyphenyl)boronic acid

InChI

InChI=1S/C11H16BFO3/c1-11(2,3)7-5-8(12(14)15)10(16-4)6-9(7)13/h5-6,14-15H,1-4H3

InChI Key

OECDSIIZHAFYMA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1OC)F)C(C)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium (1.6 M in hexanes, 406 μL, 0.649 mmol) was added to a stirred solution of 1-tert-butyl-2-fluoro-5-iodo-4-methoxybenzene (200 mg, 0.649 mmol) in dry THF (2 mL) at −78° C. under N2. The reaction was stirred at −78° C. for 1 h then triisopropyl borate (214 mg, 262 μL, 1.14 mmol) was added dropwise. The reaction was stirred at −78° C. for 1 h and 0° C. for 1 h. 1N HCl was added and the reaction was extracted with EtOAc (3×). The combined extracts were dried (Na2SO4) and concentrated in vacuo to afford (5-tert-butyl-4-fluoro-2-methoxyphenyl)boronic acid. 1H NMR (600 MHz, CDCl3): δ 6.86 (d, J=8.0 Hz, 1H); 6.57 (d, J=13.0 Hz, 1H); 3-85 (s, 3H); 1.33 (s, 9H).
Quantity
406 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
262 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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